molecular formula C24H25NO4 B12051756 N-Fmoc-(+/-)-cis-2-aminocyclooct-3-ene-1-carboxylic acid

N-Fmoc-(+/-)-cis-2-aminocyclooct-3-ene-1-carboxylic acid

Cat. No.: B12051756
M. Wt: 391.5 g/mol
InChI Key: JRTUXDFLVCCVBG-OCQXXTHOSA-N
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Description

N-Fmoc-(+/-)-cis-2-aminocyclooct-3-ene-1-carboxylic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a cis-2-aminocyclooct-3-ene-1-carboxylic acid. The Fmoc group is commonly used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. This compound is of interest due to its unique structural properties and its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-(+/-)-cis-2-aminocyclooct-3-ene-1-carboxylic acid typically involves the protection of the amine group of cis-2-aminocyclooct-3-ene-1-carboxylic acid with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-(+/-)-cis-2-aminocyclooct-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: H2/Ni, H2/Rh

    Substitution: Piperidine in N,N-dimethylformamide (DMF)

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclooctene ring

    Reduction: Reduced derivatives of the cyclooctene ring

    Substitution: Free amine after Fmoc removal

Mechanism of Action

The mechanism of action of N-Fmoc-(+/-)-cis-2-aminocyclooct-3-ene-1-carboxylic acid primarily involves the protection and deprotection of amine groups. The Fmoc group is introduced to protect the amine during synthetic processes and can be removed under basic conditions to reveal the free amine. This allows for selective modification of the compound and the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-(+/-)-cis-2-aminocyclooct-3-ene-1-carboxylic acid is unique due to its cis-2-aminocyclooct-3-ene-1-carboxylic acid structure, which provides distinct steric and electronic properties compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in the synthesis of specialized peptides and complex organic molecules.

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

(1S,2R,3Z)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclooct-3-ene-1-carboxylic acid

InChI

InChI=1S/C24H25NO4/c26-23(27)20-13-3-1-2-4-14-22(20)25-24(28)29-15-21-18-11-7-5-9-16(18)17-10-6-8-12-19(17)21/h4-12,14,20-22H,1-3,13,15H2,(H,25,28)(H,26,27)/b14-4-/t20-,22+/m0/s1

InChI Key

JRTUXDFLVCCVBG-OCQXXTHOSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](/C=C\C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

C1CCC(C(C=CC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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